

Application of Semicarbazide Hydrochloride in Food Analysis: A Detailed Guide

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Compound of Interest

Compound Name: Semicarbazide hydrochloride

Cat. No.: B7766094

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Abstract

Semicarbazide (SEM), a compound of toxicological concern, can be present in food through various pathways. It is a metabolite of the banned veterinary antibiotic nitrofurazone, making its detection crucial for monitoring the illegal use of this substance in animal-derived food products.[1] Additionally, SEM can form from the breakdown of azodicarbonamide (ADC), a dough conditioner and a blowing agent used in plastic gaskets for sealing glass jars.[2][3] This application note provides a comprehensive overview of the analytical methods for the determination of semicarbazide in diverse food matrices, with a focus on the widely accepted derivatization-based LC-MS/MS technique. Detailed experimental protocols, quantitative performance data, and visual workflows are presented to guide researchers and food safety professionals.

Introduction

Semicarbazide (SEM) hydrochloride is the salt form of semicarbazide, a chemical compound that has garnered significant attention in food safety due to its potential carcinogenic properties.[4] The primary reasons for monitoring SEM levels in food are twofold:

- **Marker for Nitrofurazone Abuse:** Nitrofurazone is a nitrofuran antibiotic that is banned for use in food-producing animals within the European Union and other regions due to concerns about the carcinogenicity of its residues.[5][6] When administered, nitrofurazone is rapidly metabolized to SEM, which can bind to proteins in tissues.[5] The detection of SEM in

products like poultry, seafood, and honey is therefore used as an indicator of illegal nitrofurazone use.[7][8]

- Contaminant from Food Contact Materials and Processing Aids: Semicarbazide can also be formed from the thermal decomposition of azodicarbonamide (ADC).[3] ADC has been used as a blowing agent in the manufacturing of plastic gaskets for sealing metal lids on glass jars, which can lead to the migration of SEM into jarred foods such as baby food, jams, and pickles.[2] Furthermore, ADC has been used as a flour-improving agent in some countries, and its use can result in the presence of SEM in baked goods.[3][9]

Given these multiple sources, the accurate and sensitive determination of SEM in a variety of food matrices is essential for regulatory compliance and consumer protection. The European Union has established reference points for action (RPAs) for nitrofurans and their metabolites in food of animal origin.[6]

Analytical Approaches

The most common and reliable method for the determination of semicarbazide in food is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[5][10] Due to the polar nature and low molecular weight of SEM, a derivatization step is typically employed to improve its chromatographic retention and detection sensitivity.[11][12] The standard derivatization agent is 2-nitrobenzaldehyde (2-NBA), which reacts with SEM to form a more hydrophobic derivative, 2-nitrophenyl-semicarbazone (NP-SEM).[13][14]

Other analytical techniques, such as High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and enzyme-linked immunosorbent assays (ELISAs), have also been developed for screening purposes.[9][15] However, LC-MS/MS remains the confirmatory method of choice due to its high selectivity and sensitivity.[5]

Quantitative Method Performance

The performance of the LC-MS/MS method for SEM analysis can vary depending on the food matrix and the specific protocol used. The following table summarizes typical performance characteristics reported in the literature.

Food Matrix	Method	LOD (µg/kg)	LOQ (µg/kg)	Recovery (%)	Reference
Baby Food (Meat-based, Apple-based, Rice-based)	LC-MS/MS	0.1	0.25	87.8 - 107.2	[13]
Crustaceans	Modified QuEChERS- HILIC-MS/MS	1.0	3.0	71.1 - 95.3	[11] [12]
Crustaceans	Conventional Derivatization LC-MS/MS	0.3	0.8	Not Reported	[12]
Flour Products	HPLC-UV	1.8 (as µg/L in solution)	Not Reported	76.6 - 119	[16]
Chicken Muscle	ELISA	0.25 (Detection Capability, CCβ)	Not Reported	Not Applicable	[15]
Baby Food	LC-MS/MS	Not Reported	0.25	93 (at 10 ppb)	[5]

LOD: Limit of Detection; LOQ: Limit of Quantitation; HPLC-UV: High-Performance Liquid Chromatography with Ultraviolet Detection; ELISA: Enzyme-Linked Immunosorbent Assay; QuEChERS: Quick, Easy, Cheap, Effective, Rugged, and Safe; HILIC: Hydrophilic Interaction Liquid Chromatography.

Experimental Protocols

Standard LC-MS/MS Protocol for Semicarbazide in Food

This protocol is a generalized procedure based on common practices for the analysis of SEM in food matrices like meat, seafood, and baby food.[\[13\]](#)[\[14\]](#)[\[17\]](#)

4.1.1. Materials and Reagents

- **Semicarbazide hydrochloride** (SEM·HCl) standard
- Isotopically labeled internal standard (e.g., ^{13}C , $^{15}\text{N}_2$ -SEM·HCl)
- 2-Nitrobenzaldehyde (2-NBA)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Ethyl acetate
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid or Acetic acid
- Ammonium formate or Ammonium acetate
- Purified water (e.g., Milli-Q)
- Solid-Phase Extraction (SPE) cartridges (e.g., C18)

4.1.2. Sample Preparation and Extraction

- **Homogenization:** Homogenize a representative portion of the food sample (e.g., 5 g).
- **Internal Standard Spiking:** Spike the homogenized sample with an appropriate amount of the isotopically labeled internal standard solution.
- **Acid Hydrolysis:** Add 5 mL of 0.2 M HCl to the sample. This step is crucial to release protein-bound SEM.
- **Derivatization:** Add 50 μL of 0.1 M 2-NBA solution in a suitable solvent (e.g., DMSO).
- **Incubation:** Incubate the mixture overnight (approximately 16 hours) at 37°C with gentle agitation. This allows for simultaneous hydrolysis and derivatization.

- Neutralization: Cool the sample to room temperature and adjust the pH to approximately 7 by adding a suitable base (e.g., 2 M NaOH) and buffer.
- Liquid-Liquid Extraction: Extract the derivatized SEM (NP-SEM) with ethyl acetate (e.g., 2 x 4 mL). Vortex and centrifuge to separate the layers.
- Evaporation: Combine the ethyl acetate fractions and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the dry residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

4.1.3. Optional SPE Clean-up

For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary after neutralization and before liquid-liquid extraction or after reconstitution.[\[13\]](#)[\[18\]](#)

- Conditioning: Condition an SPE cartridge (e.g., C18) with methanol followed by water.
- Loading: Load the neutralized sample extract onto the cartridge.
- Washing: Wash the cartridge with water to remove interfering substances.
- Elution: Elute the NP-SEM with a suitable solvent like ethyl acetate or methanol.
- Evaporation and Reconstitution: Proceed with the evaporation and reconstitution steps as described above.

4.1.4. LC-MS/MS Analysis

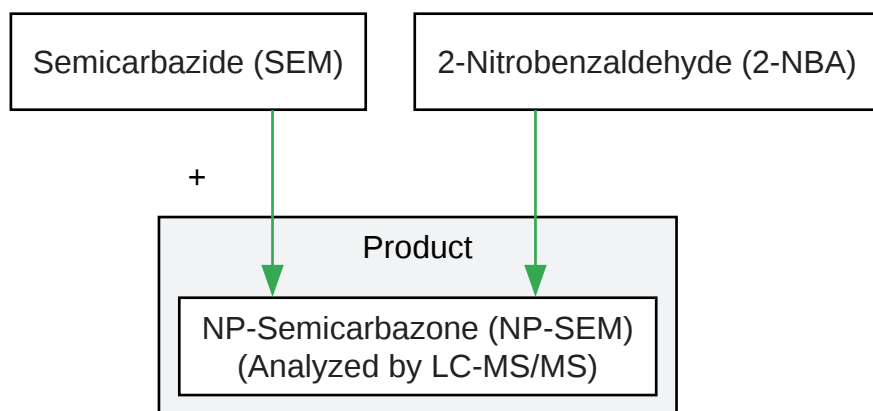
- Chromatographic Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 μ m).
- Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.
- Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
- Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up the percentage of mobile phase B to elute the NP-SEM, followed by a re-

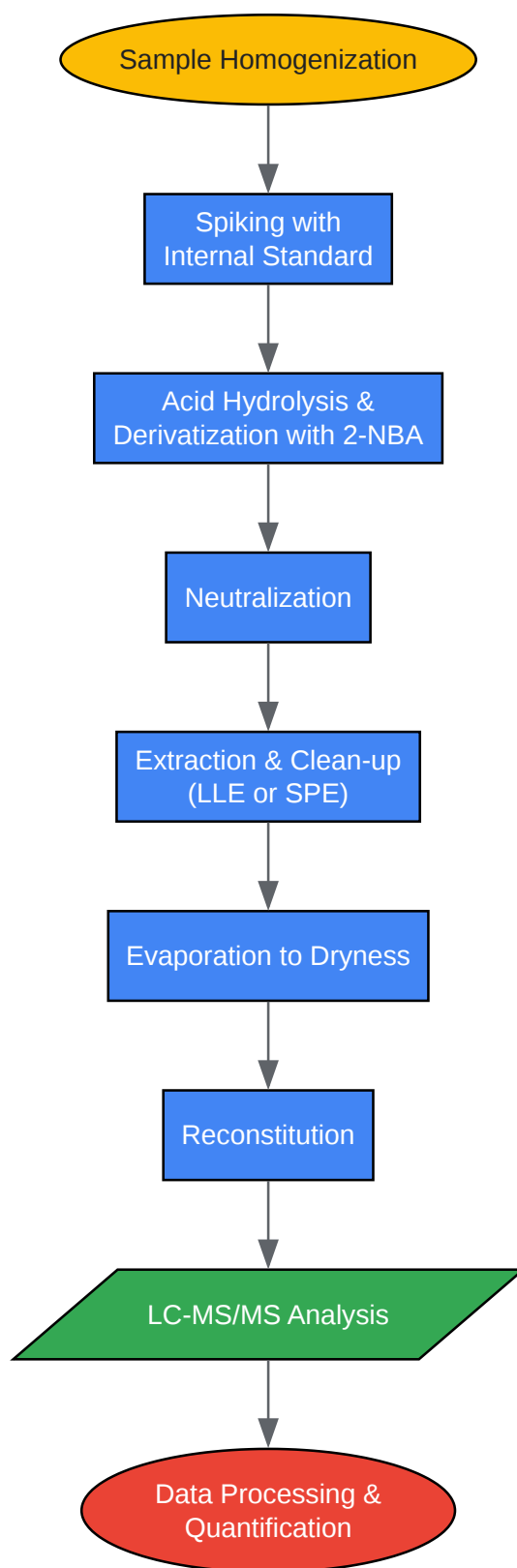
equilibration step.

- Injection Volume: 10-20 μL .
- Mass Spectrometry: Electrospray ionization in positive mode (ESI+).
- Detection: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for the derivatized SEM and one for the derivatized internal standard for unambiguous identification and quantification.

Diagrams

Derivatization Reaction of Semicarbazide





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